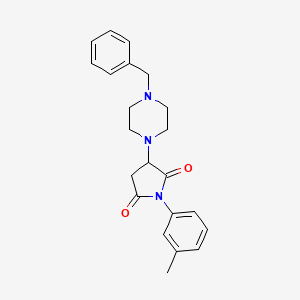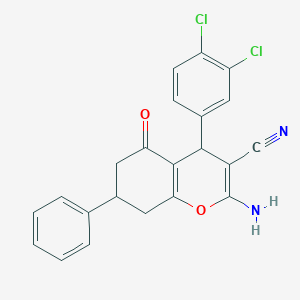
3-(4-benzyl-1-piperazinyl)-1-(3-methylphenyl)-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-benzyl-1-piperazinyl)-1-(3-methylphenyl)-2,5-pyrrolidinedione, also known as BPMPD, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. BPMPD is a pyrrolidinedione derivative that exhibits a unique pharmacological profile, making it a promising candidate for the development of novel therapeutic agents.
Mécanisme D'action
The exact mechanism of action of 3-(4-benzyl-1-piperazinyl)-1-(3-methylphenyl)-2,5-pyrrolidinedione is not well understood. However, it is believed that 3-(4-benzyl-1-piperazinyl)-1-(3-methylphenyl)-2,5-pyrrolidinedione exerts its pharmacological effects by modulating the activity of several different neurotransmitter systems. 3-(4-benzyl-1-piperazinyl)-1-(3-methylphenyl)-2,5-pyrrolidinedione has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its antipsychotic and antidepressant effects. Additionally, 3-(4-benzyl-1-piperazinyl)-1-(3-methylphenyl)-2,5-pyrrolidinedione has been shown to block the activity of adrenergic receptors, which may contribute to its anxiolytic and analgesic effects.
Biochemical and Physiological Effects:
3-(4-benzyl-1-piperazinyl)-1-(3-methylphenyl)-2,5-pyrrolidinedione has been shown to exhibit a wide range of biochemical and physiological effects. In animal studies, 3-(4-benzyl-1-piperazinyl)-1-(3-methylphenyl)-2,5-pyrrolidinedione has been shown to reduce anxiety-like behavior, improve cognitive function, and reduce pain sensitivity. Additionally, 3-(4-benzyl-1-piperazinyl)-1-(3-methylphenyl)-2,5-pyrrolidinedione has been shown to reduce the activity of the HPA axis, which is involved in the stress response. These effects suggest that 3-(4-benzyl-1-piperazinyl)-1-(3-methylphenyl)-2,5-pyrrolidinedione may have potential applications in the treatment of anxiety disorders, cognitive impairment, pain, and stress-related disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(4-benzyl-1-piperazinyl)-1-(3-methylphenyl)-2,5-pyrrolidinedione is its broad pharmacological profile, which makes it a promising candidate for the development of novel therapeutic agents. Additionally, 3-(4-benzyl-1-piperazinyl)-1-(3-methylphenyl)-2,5-pyrrolidinedione has been shown to exhibit low toxicity in animal studies, which suggests that it may have a favorable safety profile. However, there are also several limitations to the use of 3-(4-benzyl-1-piperazinyl)-1-(3-methylphenyl)-2,5-pyrrolidinedione in lab experiments. For example, the exact mechanism of action of 3-(4-benzyl-1-piperazinyl)-1-(3-methylphenyl)-2,5-pyrrolidinedione is not well understood, which makes it difficult to design experiments to study its effects. Additionally, 3-(4-benzyl-1-piperazinyl)-1-(3-methylphenyl)-2,5-pyrrolidinedione has a relatively short half-life, which may limit its usefulness in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 3-(4-benzyl-1-piperazinyl)-1-(3-methylphenyl)-2,5-pyrrolidinedione. One area of interest is the development of novel therapeutic agents based on the pharmacological profile of 3-(4-benzyl-1-piperazinyl)-1-(3-methylphenyl)-2,5-pyrrolidinedione. Additionally, further research is needed to elucidate the exact mechanism of action of 3-(4-benzyl-1-piperazinyl)-1-(3-methylphenyl)-2,5-pyrrolidinedione and to identify its molecular targets. Finally, studies are needed to determine the long-term safety and efficacy of 3-(4-benzyl-1-piperazinyl)-1-(3-methylphenyl)-2,5-pyrrolidinedione in humans.
Méthodes De Synthèse
The synthesis of 3-(4-benzyl-1-piperazinyl)-1-(3-methylphenyl)-2,5-pyrrolidinedione involves the condensation of 4-benzylpiperazine with 3-methylbenzoyl chloride followed by cyclization with succinic anhydride. The final product is obtained after purification by column chromatography. The yield of 3-(4-benzyl-1-piperazinyl)-1-(3-methylphenyl)-2,5-pyrrolidinedione is typically around 50%, making it a relatively efficient synthesis method.
Applications De Recherche Scientifique
3-(4-benzyl-1-piperazinyl)-1-(3-methylphenyl)-2,5-pyrrolidinedione has been extensively studied for its potential applications in the field of medicinal chemistry. It exhibits a wide range of pharmacological activities, including antipsychotic, antidepressant, anxiolytic, and analgesic effects. 3-(4-benzyl-1-piperazinyl)-1-(3-methylphenyl)-2,5-pyrrolidinedione has been shown to bind to several different receptors, including dopamine, serotonin, and adrenergic receptors. This broad pharmacological profile makes it a promising candidate for the development of novel therapeutic agents.
Propriétés
IUPAC Name |
3-(4-benzylpiperazin-1-yl)-1-(3-methylphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-17-6-5-9-19(14-17)25-21(26)15-20(22(25)27)24-12-10-23(11-13-24)16-18-7-3-2-4-8-18/h2-9,14,20H,10-13,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWWJVOAGGNCFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)CC(C2=O)N3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Benzyl-piperazin-1-yl)-1-m-tolyl-pyrrolidine-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3-{1-[(1-ethyl-1H-imidazol-5-yl)methyl]-1H-pyrazol-3-yl}phenyl)-N,N-dimethyl-2-furamide](/img/structure/B4960561.png)
![2-{[5-(4-methylphenoxy)pentyl]amino}ethanol](/img/structure/B4960573.png)
![N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B4960587.png)
![4-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-nitrophenyl)-N,N-dimethyl-1-piperazinesulfonamide](/img/structure/B4960588.png)
![(2R*,6S*)-4-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B4960601.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]acetamide](/img/structure/B4960602.png)


![methyl 5-({[2-(1-azocanyl)-3-pyridinyl]methyl}amino)-5-oxopentanoate](/img/structure/B4960633.png)

![3-(3-chlorophenyl)-7-(3,4-difluorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B4960648.png)

![5-(3,4-dimethoxybenzylidene)-3-{[(3,4-dimethylphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B4960657.png)
